molecular formula C15H11F3N4O B2924935 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034487-37-9

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2924935
CAS RN: 2034487-37-9
M. Wt: 320.275
InChI Key: PLRAQIDRDKTFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of certain chemicals and techniques.

Scientific Research Applications

Anticancer Activity

Compounds with the pyrazolopyrimidinyl phenyl amide structure have been identified as potential anticancer agents. They have been shown to induce apoptosis, particularly in cells deficient in the p21 checkpoint, which is a downstream effector of p53 and plays a crucial role in cell cycle arrest in response to DNA damage . This suggests that derivatives of the compound could be used to target tumor cells that lack certain checkpoints, a common characteristic of cancerous cells.

Chemotherapy Sensitization

Research indicates that cells lacking the p21 checkpoint show increased sensitivity to clinically used antineoplastic drugs . This implies that the compound could be used to enhance the effectiveness of existing chemotherapy treatments by targeting p21-deficient tumor cells, potentially leading to more effective cancer treatment protocols.

Synthetic Routes for Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a key structural motif in medicinal chemistry. Its synthetic routes have been extensively developed, suggesting that derivatives of the compound could be synthesized for various medicinal applications, including the development of new pharmaceuticals .

Pharmaceutical Applications

Due to its structural significance, the pyrazolo[1,5-a]pyrimidine scaffold is considered important for pharmaceutical applications. It could serve as a precursor or an active moiety in the development of drugs with diverse therapeutic effects .

Pesticides Development

The unique structure of pyrazolo[1,5-a]pyrimidine derivatives makes them candidates for the development of pesticides. Their potential activity against a range of pests could be explored to create more effective and possibly safer agricultural chemicals .

Dyes and Pigments

Pyrazolo[1,5-a]pyrimidines are also involved in the synthesis of dyes and pigments. The compound could be utilized in the development of new colorants with specific properties for industrial applications .

Biological Studies

The compound’s ability to interact with various biological pathways makes it a valuable tool for biological studies. It could be used to understand the role of p21 in cancer biology and to identify other potential targets for anticancer drugs .

High Throughput Screening

The compound has been discovered through high throughput screening methods, indicating its potential for identifying novel therapeutic agents. It could be used in further high throughput screens to discover new drugs with specific activities against cancer or other diseases .

properties

IUPAC Name

1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRAQIDRDKTFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

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